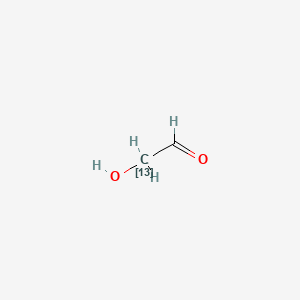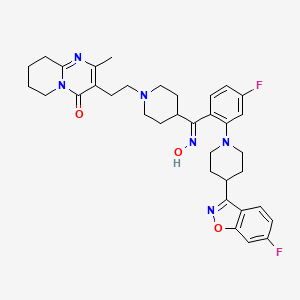
Glycolaldehyde-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycolaldehyde-2-13C is a compound where the carbon isotope 13C replaces the second carbon atom in the glycolaldehyde molecule. Glycolaldehyde itself is the simplest sugar and an important intermediate in various biochemical processes. The 13C labeling allows for the tracking of the compound in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycolaldehyde-2-13C can be synthesized by reacting carbon isotope-labeled cyanide with glycolaldehyde. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the incorporation of the 13C isotope into the glycolaldehyde molecule .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. The process often includes the use of isotope-labeled precursors and sophisticated purification methods to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Glycolaldehyde-2-13C undergoes various types of chemical reactions, including:
Oxidation: Glycolaldehyde can be oxidized to form glycolic acid or glyoxal.
Reduction: It can be reduced to form ethylene glycol.
Condensation: Glycolaldehyde can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide or an acid catalyst.
Major Products
Oxidation: Glycolic acid, glyoxal.
Reduction: Ethylene glycol.
Condensation: Larger sugar molecules such as erythrose and threose.
Aplicaciones Científicas De Investigación
Glycolaldehyde-2-13C has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolic fate of glycolaldehyde in living organisms.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Mecanismo De Acción
Glycolaldehyde-2-13C exerts its effects by participating in various biochemical reactions. The 13C label allows researchers to track its metabolic pathways and understand its role in different processes. The compound can be converted into other metabolites through oxidation, reduction, and condensation reactions, providing insights into its molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Glycolaldehyde: The non-labeled version of Glycolaldehyde-2-13C.
Formaldehyde-13C: Another 13C-labeled compound used in metabolic studies.
Acetaldehyde-13C: Used for similar purposes in tracking metabolic pathways.
Uniqueness
This compound is unique due to its specific labeling at the second carbon atom, which allows for precise tracking in metabolic studies. This specificity provides detailed insights into the biochemical processes involving glycolaldehyde, making it a valuable tool in research .
Propiedades
IUPAC Name |
2-hydroxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-VQEHIDDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.045 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Pyrazolo[5,1:2,3]imidazo[4,5-b]pyridine,2-ethoxy-(9CI)](/img/new.no-structure.jpg)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)

![L-[2-13C]glucose](/img/structure/B583748.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)

